CM304, chemically known as FTC-146 hydrochloride, is a benzothiazolone-based, ultra-high-affinity Sigma-1 receptor (S1R) antagonist. In procurement and advanced pharmacological research, it serves three critical functions: as the definitive reference standard for S1R binding, as a non-radiolabeled tracer for LC-MS/MS receptor occupancy assays, and as the direct structural precursor for the [18F]FTC-146 PET radiotracer[1]. Unlike broad-spectrum sigma ligands, CM304 possesses a highly specialized pharmacokinetic profile characterized by rapid brain penetration and fast clearance, making it an ideal tool for generating high signal-to-noise ratios in neuroimaging and neuropathic pain model validation [2]. Buyers typically procure this exact compound when absolute S1R target engagement—free from off-target cholinergic or Sigma-2 interference—is mandatory for downstream data integrity.
Substituting CM304 with older, generic S1R ligands such as SA4503, haloperidol, or pentazocine routinely fails in precision neuropharmacology due to severe off-target binding and unfavorable kinetics. Generic S1R ligands frequently exhibit cross-reactivity with the vesicular acetylcholine transporter (VAChT) and Sigma-2 receptors (S2R), which introduces unacceptable background noise and false-positive signals in autoradiography and PET imaging[1]. Furthermore, the slow brain washout rates of older ligands prevent the rapid achievement of transient equilibrium required for accurate in vivo receptor occupancy calculations [2]. Procuring CM304 is essential because its picomolar affinity and rapid clearance profile uniquely support high-fidelity, interference-free quantification of S1R distribution that generic substitutes cannot replicate.
When establishing baseline S1R target engagement, CM304 (FTC-146) demonstrates unprecedented binding affinity compared to the widely utilized benchmark SA4503. CM304 exhibits a Ki of 0.0025 nM for S1R and 364 nM for S2R, yielding a >145,000-fold selectivity window [1]. In contrast, SA4503 possesses a lower S1R affinity (Ki = 4.6 nM) and significant S2R cross-reactivity (Ki = 63 nM) [2]. This extreme picomolar potency makes CM304 the definitive choice for precision binding assays.
| Evidence Dimension | S1R Binding Affinity (Ki) and S2R Selectivity |
| Target Compound Data | S1R Ki = 0.0025 nM; S2R Ki = 364 nM (>145,000-fold selectivity) |
| Comparator Or Baseline | SA4503 (S1R Ki = 4.6 nM; S2R Ki = 63 nM) |
| Quantified Difference | ~1,840x higher S1R affinity and >1,000x greater S1R/S2R selectivity |
| Conditions | In vitro radioligand competitive binding assays (rat brain homogenates) |
Procuring CM304 ensures absolute target specificity in pharmacological models, eliminating the S2R-mediated background noise common with older ligands.
A major limitation of first-generation S1R ligands is their off-target binding to the vesicular acetylcholine transporter (VAChT), which confounds imaging in cholinergic-rich brain regions. CM304 effectively eliminates this issue, exhibiting a negligible VAChT affinity of Ki = 450 nM, translating to a 180,000-fold selectivity for S1R over VAChT [1]. Conversely, the comparator SA4503 binds VAChT with a Ki of 50 nM [1]. This lack of cross-reactivity is critical for generating high-fidelity autoradiography and PET data.
| Evidence Dimension | Vesicular Acetylcholine Transporter (VAChT) Affinity (Ki) |
| Target Compound Data | Ki = 450 nM (180,000-fold S1R selectivity) |
| Comparator Or Baseline | SA4503 (Ki = 50 nM) |
| Quantified Difference | 9-fold lower absolute VAChT affinity, yielding near-zero cholinergic interference |
| Conditions | Competitive inhibition using [3H]vesamicol in PC12A123.7 cells |
Prevents false-positive signals in cholinergic-rich tissues, ensuring that imaging and binding data strictly reflect S1R distribution.
For laboratories procuring positive controls for neuropathic pain and allodynia models, CM304 demonstrates superior in vivo efficacy compared to both mixed sigma ligands and classical opioids. In standard writhing assays, CM304 produced dose-dependent antinociception with an ED50 of 0.48 mg/kg [1]. This significantly outperforms the mixed S1R/S2R ligand AZ-66 (ED50 = 2.31 mg/kg) and the benchmark opioid morphine (ED50 = 1.75 mg/kg) [1].
| Evidence Dimension | Antinociceptive Potency (ED50) |
| Target Compound Data | 0.48 mg/kg (i.p.) |
| Comparator Or Baseline | AZ-66 (2.31 mg/kg) and Morphine (1.75 mg/kg) |
| Quantified Difference | 4.8x more potent than AZ-66; 3.6x more potent than morphine |
| Conditions | In vivo writhing assay (intraperitoneal administration in mice) |
Provides a highly potent, non-opioid positive control for validating novel analgesics in preclinical pain models.
Traditionally, S1R occupancy assays require the procurement and handling of expensive, short-lived [11C] or[18F] radiotracers. CM304 (unlabeled FTC-146) possesses a unique pharmacokinetic profile—rapid brain penetration and fast clearance—that allows it to be used directly as a non-radiolabeled tracer via LC-MS/MS. It achieves a highly sensitive lower limit of quantification of 0.05 ng/g in brain tissue [1]. This enables the simultaneous determination of test drug exposure and S1R occupancy from the same animal without radioactive handling [1].
| Evidence Dimension | Assay Processability and Detection Limit |
| Target Compound Data | Non-radiolabeled LC-MS/MS tracer (LLOQ = 0.05 ng/g) |
| Comparator Or Baseline | Traditional[11C]SA4503 or [18F] radioligand workflows |
| Quantified Difference | Eliminates cyclotron dependency and radioactive safety protocols while maintaining high-throughput sensitivity |
| Conditions | In vivo receptor occupancy assay (mice brain regions: frontal cortex, pons, midbrain) |
Drastically reduces operational costs and regulatory overhead for pharmacokinetic screening by removing the need for radiolabeled isotopes.
CM304 is the mandatory non-radiolabeled reference standard and structural basis for synthesizing [18F]FTC-146. It is utilized by radiochemistry facilities to validate the radiochemical yield, purity, and specific activity of the PET tracer before deployment in clinical or preclinical imaging of complex regional pain syndrome (CRPS) and sciatica[1].
Due to its high sensitivity (LLOQ = 0.05 ng/g) and rapid clearance, CM304 is deployed as an LC-MS/MS tracer to measure S1R target engagement of novel drug candidates. This workflow allows pharmaceutical buyers to map ED50 and EC50 values in vivo without the extreme costs and safety overhead associated with cyclotron-generated radioligands[2].
With an antinociceptive ED50 of 0.48 mg/kg, CM304 is procured as a highly potent, non-opioid positive control. It is used to benchmark the efficacy of experimental analgesics in preclinical models of chemotherapy-induced peripheral neuropathy, chronic constriction injury, and mechanical allodynia, where precise S1R antagonism is required[3].